5-Oxo-1-(phenylacetyl)-L-proline
Description
Chemical Classification and Nomenclature of 5-Oxo-1-(phenylacetyl)-L-proline
This compound is classified as an N-acylated derivative of L-pyroglutamic acid. The core of the molecule is the L-proline scaffold, a five-membered ring containing a secondary amine. The "5-oxo" designation indicates the presence of a ketone group at the fifth position of this ring, which makes it a lactam—a cyclic amide. This pyroglutamic acid structure is then N-acylated with a phenylacetyl group.
Systematic nomenclature for this compound is (S)-5-oxo-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid. It is also known by other names such as L-Proline, 5-oxo-1-(2-phenylacetyl)-. sielc.com The presence of the chiral center in the L-proline backbone results in stereoisomerism, with the "L" or "(S)" designation specifying the naturally occurring configuration.
| Identifier Type | Identifier |
| CAS Number | 73427-36-8 sielc.com |
| EINECS | 277-470-0 sielc.com |
| Molecular Formula | C13H13NO4 |
| IUPAC Name | (2S)-5-oxo-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid |
Historical Overview of Research on Pyroglutamic Acid and Acylated Proline Derivatives
Research into pyroglutamic acid, also known as 5-oxoproline, dates back to 1882 when it was discovered that heating glutamic acid resulted in its formation through the loss of a water molecule. wikipedia.orgresearchgate.net For a considerable time, its presence in biological tissues was thought to be a non-enzymatic, spontaneous process. It wasn't until several decades later that the enzymatic formation of pyroglutamic acid from glutathione (B108866) was demonstrated. researchgate.net This discovery was a crucial step in understanding the gamma-glutamyl cycle, a pathway for glutathione synthesis and degradation. researchgate.nettaylorandfrancis.com
The study of acylated proline derivatives has been driven by their diverse applications, particularly in medicinal chemistry. nih.gov The acylation of proline residues, a common reaction, allows for the introduction of a wide array of functional groups, thereby modifying the properties of the parent molecule. nih.gov This has been a key strategy in the development of new therapeutic agents and research tools. For instance, the synthesis of N-phenylacetyl-L-proline is a key step in the production of some pharmaceutical compounds. chemicalbook.comgoogle.com
Significance of the L-Proline and Pyroglutamic Acid Scaffold in Chemical Biology Research
The L-proline and pyroglutamic acid scaffolds are considered "privileged structures" in medicinal chemistry and chemical biology. benthamscience.com This is due to their ability to serve as a versatile framework for the design of a wide range of biologically active molecules. benthamscience.comresearchgate.net
L-Proline Scaffold:
The rigid, cyclic structure of L-proline is unique among the 20 common amino acids and plays a critical role in protein structure and function. acs.org Its distinctive conformation induces turns in polypeptide chains, which is essential for proper protein folding. Beyond its role in proteins, L-proline and its derivatives are widely used as organocatalysts in asymmetric synthesis, a testament to their "simplest enzyme" concept. acs.orgorganic-chemistry.org The development of modified proline residues has been a significant area of research, leading to applications in peptide synthesis, drug design, and the creation of novel biomaterials. nih.gov Proline-rich peptides are also important in various biological processes, including signal transduction and cell motility. nih.gov
Pyroglutamic Acid Scaffold:
Pyroglutamic acid is a key chiral building block for the asymmetric synthesis of numerous bioactive natural products and pharmaceuticals. benthamscience.comresearchgate.net Its two distinct carbonyl groups (a lactam and a carboxylic acid) and an NH group provide multiple points for derivatization, enabling the synthesis of a diverse array of molecules. benthamscience.com Pyroglutamic acid is found at the N-terminus of many peptides and proteins, where its formation can protect against degradation by aminopeptidases. wikipedia.orgresearchgate.net This modification is observed in various hormones and neuronal peptides. researchgate.nettaylorandfrancis.com The rigidity that the pyroglutamic acid ring imparts can also be crucial for the biological activity of these molecules. researchgate.net
Structure
3D Structure
Properties
CAS No. |
73427-36-8 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-5-oxo-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-11-7-6-10(13(17)18)14(11)12(16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
ORJNCNQYVLJMOS-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of 5-Oxo-1-(phenylacetyl)-L-proline in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
Analysis of the ¹H NMR spectrum confirms the presence of all key structural fragments. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.25–7.37 ppm). A characteristic singlet at approximately δ 3.75 ppm corresponds to the methylene (B1212753) protons (CH₂) of the phenylacetyl group. The proline ring exhibits a more complex set of signals due to its rigid, cyclic nature. The α-proton (CαH) appears as a doublet at around δ 4.63 ppm, while the protons on the β and γ carbons (CβH₂-CγH₂) resonate as a multiplet between δ 1.83 and 2.10 ppm. The δ-protons (CδH₂) of the proline ring, adjacent to the nitrogen atom, are observed as a multiplet around δ 3.48–3.59 ppm. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield shift, around δ 11.38 ppm. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbons of the pyroglutamate (B8496135) ring and the phenylacetyl moiety, as well as the carboxylic acid carbon, which resonate at the downfield end of the spectrum (typically δ 170-175 ppm). The aromatic carbons of the phenyl ring appear in the δ 126-136 ppm range, while the carbons of the proline ring and the phenylacetyl methylene group are found in the upfield region. chemicalbook.com The specific chemical shifts are instrumental in confirming the L-configuration of the proline ring and analyzing the conformational isomers that may exist in solution due to the restricted rotation around the amide bond.
Table 1: ¹H NMR Spectroscopic Data for N-Phenylacetyl-L-proline in CDCl₃ chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
|---|---|---|---|---|
| 11.38 | br s | 1H | COOH | - |
| 7.25–7.37 | m | 5H | C₆H₅ | - |
| 4.63 | d | 1H | CαH (proline) | - |
| 3.75 | s | 2H | CH₂-C₆H₅ | - |
| 3.48–3.59 | dq | 2H | CδH₂ (proline) | 4.4 |
Table 2: ¹³C NMR Spectroscopic Data for N-Phenylacetyl-L-proline in CDCl₃ chemicalbook.com
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 173.97, 173.50, 173.29 | C=O (amide, acid) |
| 129.67, 129.45, 129.32 | Aromatic CH |
| 127.94, 127.74, 127.72 | Aromatic CH |
| 77.84, 77.63 | Solvent (CDCl₃) |
| 60.77, 60.55 | Cα (proline) |
| 48.73, 48.53 | Cδ (proline) |
| 42.50, 42.28 | CH₂ (phenylacetyl) |
| 28.32, 27.97 | Cβ (proline) |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500–3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The spectrum would also feature strong C=O stretching absorptions; the lactam carbonyl of the pyroglutamate ring and the amide carbonyl of the phenylacetyl group would likely appear around 1650-1700 cm⁻¹, while the carboxylic acid carbonyl would absorb at a higher frequency, typically 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, with C-H bands for the aliphatic proline ring appearing just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the phenylacetyl group. A study on its ethyl ester analog, Noopept, which shares the same chromophore, identified a UV absorption maximum at 258 nm. researchgate.netresearchgate.net This absorption is attributed to the π → π* transitions within the benzene (B151609) ring. It is therefore expected that this compound will exhibit a similar absorption maximum.
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from fragmentation patterns. The calculated molecular weight of this compound (C₁₃H₁₃NO₄) is 247.25 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the amide bond linking the phenylacetyl group to the proline ring. This would result in characteristic fragment ions, such as one corresponding to the pyroglutamic acid moiety and another corresponding to the phenylacetyl cation or a related fragment like the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group. science.govnist.gov Analysis of the fragmentation of the parent pyroglutamic acid structure shows major peaks corresponding to the loss of water and carbon monoxide. nist.gov
Crystallographic Studies of this compound and its Analogs
While spectroscopic methods reveal the molecular structure in solution, crystallographic studies provide definitive information about the arrangement of atoms in the solid state.
Such an analysis for this compound would reveal exact bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the L-stereochemistry of the proline moiety and define the conformation of the five-membered ring, which typically adopts an envelope or twist conformation. It would also establish the relative orientation of the phenylacetyl group with respect to the proline ring. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material, identify its crystalline form, and detect the presence of any polymorphic variations. nih.gov
A crystal structure determined by X-ray diffraction allows for a detailed analysis of the non-covalent interactions that govern how the molecules pack together in the crystal lattice. For this compound, intermolecular hydrogen bonding is expected to be a dominant feature. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), potentially forming strong dimers where two molecules are linked via hydrogen bonds between their carboxyl groups.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | N-phenylacetyl-L-pyroglutamic acid | C₁₃H₁₃NO₄ |
| N-phenylacetyl-L-prolylglycine ethyl ester | Noopept, GVS-111 | C₁₇H₂₂N₂O₄ |
| Phenylacetic acid | - | C₈H₈O₂ |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools in the characterization of "this compound". These methods allow for a detailed exploration of its molecular structure and dynamics at an atomic level, which is often not possible through experimental techniques alone.
Density Functional Theory (DFT) Calculations for Electronic Structure
While specific Density Functional Theory (DFT) calculations for "this compound" are not extensively documented in publicly available literature, this quantum mechanical method is fundamental for understanding its electronic structure. DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties such as orbital energies (HOMO/LUMO), and the distribution of electron density. Such calculations are crucial for predicting the molecule's reactivity and spectroscopic characteristics. For related compounds, DFT has been utilized to simulate vibrational spectra and analyze electron transport mechanisms. science.gov
Conformational Search and Molecular Dynamics Simulations
The conformational landscape of "this compound" is critical for its biological function, dictating how it can adapt to bind to a target protein. Conformational searches and molecular dynamics (MD) simulations are the primary computational methods used to explore the range of possible three-dimensional arrangements of the molecule.
Ligand-Protein Docking and Binding Energy Predictions (where applicable to target interactions)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the potential biological targets of "this compound" and the nature of its interactions.
Studies have been conducted on the L-isomer of N-phenylacetyl-proline, a closely related metabolite of the nootropic compound Noopept, to investigate its interaction with prolyl hydroxylase 2 (PHD2), an enzyme involved in the regulation of the hypoxia-inducible factor (HIF-1). nih.gov These docking studies revealed that the L-isomer of N-phenylacetyl-proline can bind to the active site of PHD2 with a notable binding energy. nih.gov The interaction is stabilized by hydrogen bonds with key amino acid residues, namely Arg383 and Tyr329. nih.gov
In contrast, the pharmacologically inactive D-isomer of the related compound Noopept exhibits a lower binding energy, suggesting stereoselectivity in the interaction with the enzyme's active site. nih.gov The results from these docking studies suggest a potential mechanism of action for related compounds through the inhibition of prolyl hydroxylase. nih.gov
Further research on 1,3-diaryl-5-oxo-proline derivatives has also utilized molecular docking to explore their binding modes within the endothelin A receptor (ETAR) homology model. unict.itmdpi.comresearchgate.net These studies provide a framework for understanding the structure-activity relationships of the 5-oxo-proline scaffold. unict.itmdpi.comresearchgate.net
| Ligand | Receptor | Predicted Binding Energy (FlexX score) | Key Interacting Residues |
| N-phenylacetyl-Pro (L-isomer) | Prolyl Hydroxylase 2 (PHD2) | -21.03 | Arg383, Tyr329 |
| Noopept (L-isomer) | Prolyl Hydroxylase 2 (PHD2) | -21.43 | Not specified |
| Noopept (D-isomer) | Prolyl Hydroxylase 2 (PHD2) | -18.91 | Not specified |
Molecular and Cellular Mechanisms of Biological Activity
Modulation of Enzyme Activity
The influence of 5-Oxo-1-(phenylacetyl)-L-proline and its analogs on enzyme activity is a key area of investigation for understanding their mechanisms of action. This includes exploring their potential as inhibitors of enzymes crucial to neurotransmitter metabolism and proline-related pathways.
Investigation of Glutaminase (B10826351) Inhibition by Phenylacetyl-Containing Analogs
Glutaminase is a critical enzyme in the production of the excitatory neurotransmitter glutamate (B1630785). nih.gov Its inhibition is a therapeutic target for managing conditions associated with glutamate excitotoxicity and for alleviating pain. nih.gov Inhibitors such as 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, work by covalently binding to the enzyme's glutamine receptor site. nih.gov Another selective inhibitor, CB-839, has demonstrated efficacy in attenuating corneal neovascularization by modulating macrophage activity and has been investigated in clinical studies for cancer therapy. nih.govnih.gov
However, current scientific literature available through searches does not provide direct evidence that this compound or its prominent analog, N-phenylacetyl-L-prolylglycine ethyl ester, function as direct inhibitors of glutaminase. While one study noted that this analog can inhibit the neurotoxicity of excess glutamate, the mechanism cited was related to antioxidant and anti-inflammatory actions rather than direct enzyme inhibition. wikipedia.org Another investigation into the molecular mechanism of the analog N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) suggested it may inhibit prolyl hydroxylase, an enzyme involved in the degradation of Hypoxia-inducible factor-1 (HIF-1), but did not find evidence for glutaminase inhibition. nih.govresearchgate.net
Interactions with Proline Metabolic Enzymes
Proline metabolism is critical for cellular energy, redox balance, and stress responses, and it relies on specific enzymes for its synthesis and degradation. nih.gov The primary enzymes in proline degradation are proline dehydrogenase/proline oxidase (PRODH/POX), which converts proline to Δ1-pyrroline-5-carboxylate (P5C), and P5C dehydrogenase (P5CDH), which further processes P5C. nih.govnih.gov The activity of these enzymes can influence whether a cell undergoes apoptosis or protective autophagy. nih.gov For instance, a blockage of P5CDH can lead to the accumulation of its substrate P5C, which may induce cell death. nih.gov
There is currently no direct research from the provided search results detailing the specific interactions of this compound with key proline metabolic enzymes such as PRODH/POX or P5CDH. The impact of the phenylacetyl group on the proline moiety's ability to bind to the active sites of these enzymes has not been elucidated in the available literature.
Receptor Interactions and Signaling Pathway Modulation
The biological effects of phenylacetyl-proline compounds are significantly mediated by their interaction with cell surface receptors and their subsequent influence on intracellular signaling cascades, particularly within the nervous system.
Mechanistic Studies of Effects on Glutamatergic Systems (e.g., AMPA receptors) in Animal Models
Research into analogs has provided significant insight into the glutamatergic effects of phenylacetyl-proline compounds. The dipeptide analog N-phenylacetyl-L-prolylglycine ethyl ester (known as Noopept) is considered a prodrug for the endogenous neuropeptide cyclo-L-prolylglycine (CPG). wikipedia.orgscience.gov Mechanistic studies have identified CPG as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. wikipedia.org This modulation is believed to be central to its neuroprotective effects, which are dependent on the activation of both AMPA and TrkB receptors. wikipedia.org
In animal models, both the parent analog and its CPG metabolite have demonstrated effects on brain electrical activity. Studies on the transcallosal evoked potential (TEP) in rats, a measure of interhemispheric communication, showed that both compounds increased the TEP amplitude, suggesting an enhancement of signal transfer between brain hemispheres. science.gov
Neurotrophic Factor Modulation (e.g., BDNF upregulation) in Cellular Models
A significant mechanism of action for phenylacetyl-proline analogs is the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF is essential for neuronal survival, synaptic plasticity, and cognitive function. nih.gov The active metabolite cyclo-L-prolylglycine (CPG) has been shown to increase the levels of BDNF in neuronal cell cultures. wikipedia.orgnih.gov This effect was observed in both normal conditions and in models of neurotoxicity, suggesting a protective role. nih.gov
Further studies have confirmed these findings, demonstrating that chronic treatment with CPG increases the expression of the Bdnf gene in the mouse frontal cortex. nih.gov This upregulation of BDNF is considered a key mechanism underlying the observed antidepressant-like and neuroprotective effects of the compound. nih.govresearchgate.net
Table 1: Effect of Cyclo-L-prolylglycine (CPG) on BDNF Levels in Neuronal Cell Culture
This table summarizes the findings on the upregulation of Brain-Derived Neurotrophic Factor (BDNF) by CPG in vitro.
| Compound | Concentration | Cell Model | Observed Effect | Source |
|---|---|---|---|---|
| Cyclo-L-prolylglycine (CPG) | 10⁻⁷ M | Neuronal Cells | Increased BDNF content | nih.gov |
| Cyclo-L-prolylglycine (CPG) | 10⁻³ M | Neuronal Cells | Increased BDNF content | nih.gov |
Interactions with Protein Receptors in Peptidomimetic Contexts
Peptidomimetics are compounds designed to mimic natural peptides, often with enhanced stability or modified activity. researchgate.net The analog N-phenylacetyl-L-prolylglycine ethyl ester and its metabolites can be considered peptidomimetics that interact with specific protein targets. Molecular docking studies have explored these interactions to elucidate their mechanism of action. nih.gov
One key finding is the ability of the L-isomer of N-phenylacetyl-prolyl, a metabolite of the parent analog, to bind to the active site of prolyl hydroxylase 2. nih.gov Prolyl hydroxylases are enzymes that regulate the stability of Hypoxia-inducible factor-1 (HIF-1), a transcription factor crucial for cellular adaptation to low oxygen. nih.govresearchgate.net By inhibiting prolyl hydroxylase, the compound can lead to the stabilization and increased activity of HIF-1. This interaction represents a specific binding to a protein receptor within a peptidomimetic framework, linking the compound to the HIF-1 signaling pathway. nih.govresearchgate.net
Effects on Cellular Processes and Physiology in Preclinical Models
Cell Viability and Proliferation Studies (e.g., in glutamate toxicity models)
The neuroprotective effects of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) have been investigated in models of glutamate-induced excitotoxicity, a process implicated in various neurodegenerative disorders. In one key study, the viability of immortalized mouse hippocampal HT-22 neurons exposed to toxic levels of glutamic acid (5 mM) was assessed. The introduction of Noopept to the cell culture, either before or after the glutamate challenge, demonstrated a significant improvement in neuronal survival. science.gov This protective effect was observed across a wide range of concentrations, from 10⁻¹¹ to 10⁻⁵ M, indicating a potent neuroprotective action against glutamate-induced cell death. science.gov
Interestingly, the sensitivity to this protective effect appears to be cell-type specific. When comparing the effective concentrations of Noopept in different neuronal cell cultures, hippocampal neurons exhibited a greater sensitivity to its neuroprotective effects compared to cortical and cerebellar neurons. science.gov This suggests that the underlying mechanisms of protection may be more pronounced or efficient in the hippocampus, a brain region crucial for learning and memory.
While Noopept demonstrates a clear role in promoting cell survival under excitotoxic conditions, its effect on cell proliferation appears to be neutral. A study examining the impact of Noopept on HEK293 and SH-SY5Y cell lines found that the compound did not alter the distribution of cells in the G1, S, and G2 phases of the cell cycle. nih.gov Furthermore, the levels of the proliferation marker Ki-67 remained unchanged in the presence of Noopept, suggesting that the compound does not stimulate cell growth. nih.gov This is a significant finding, as it indicates that the neuroprotective effects are not coupled with an unwanted mitogenic activity.
Interactive Data Table: Effect of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) on Neuronal Viability in a Glutamate Toxicity Model
| Cell Line | Toxin | Noopept Concentration | Outcome |
| Hippocampal HT-22 Neurons | Glutamic Acid (5 mM) | 10⁻¹¹ - 10⁻⁵ M | Improved neuronal survival |
Influence on Inflammatory Pathways (e.g., NO production) in Cellular Models
The anti-inflammatory properties of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) have been noted in several studies, often as part of a broader mechanism of action that includes antioxidant effects and inhibition of neurotoxicity. wikipedia.org While the general anti-inflammatory effects are acknowledged, specific data on the direct influence of Noopept or its metabolite, cycloprolylglycine, on nitric oxide (NO) production in cellular models is not extensively detailed in the available research.
Nitric oxide is a key signaling molecule in inflammatory processes, and its overproduction by inducible nitric oxide synthase (iNOS) can contribute to cellular damage. The ability of a compound to modulate NO production is therefore a significant indicator of its anti-inflammatory potential. For instance, other compounds, such as ethyl caffeate, have been shown to markedly suppress lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages by inhibiting the expression of iNOS. science.gov This highlights a potential mechanism of anti-inflammatory action that could be investigated for Noopept and its analogs.
Although direct evidence linking Noopept to NO inhibition is scarce, its established antioxidant properties may indirectly contribute to the mitigation of inflammatory damage. Oxidative stress and inflammation are closely intertwined, with one often exacerbating the other. By reducing oxidative stress, Noopept may help to quell the inflammatory cascade, though the specific molecular targets within inflammatory pathways, such as the iNOS system, require further investigation.
Impact on Secondary Metabolism in Fungal Systems
Currently, there is a notable absence of scientific literature investigating the effects of this compound, N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), or cycloprolylglycine on the secondary metabolism of fungal systems. Fungi produce a diverse array of secondary metabolites, some of which are beneficial (e.g., antibiotics) while others are detrimental (e.g., mycotoxins). The ability of an external compound to modulate the production of these fungal metabolites can have significant implications. For example, studies have shown that certain immunosuppressive drugs can have a species-specific and dose-dependent inhibitory effect on the growth and viability of various Aspergillus species. nih.gov Similarly, other natural compounds have been observed to alter the secondary metabolite profiles of fungi. mdpi.comnih.gov The potential for this compound or its related compounds to influence fungal secondary metabolism remains an unexplored area of research.
Antimicrobial Activities against Specific Microorganisms
The antimicrobial properties of this compound and its direct analogs have not been specifically documented. However, the broader class of cyclic dipeptides, to which the metabolite cycloprolylglycine belongs, has been shown to possess antimicrobial activity.
A study investigating a range of cyclic dipeptides demonstrated that compounds such as cyclo(L-phenylalanyl-L-prolyl) exhibit broad-spectrum antibacterial properties. nih.gov Another related compound, cyclo(L-tryptophanyl-L-prolyl), showed broad-spectrum antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Penicillium notatum. nih.gov These findings suggest that the cyclic dipeptide structure can be a scaffold for antimicrobial activity.
The mode of action for some proline-rich antimicrobial peptides involves the inhibition of prokaryotic protein synthesis and the destabilization of bacterial membranes. nih.gov For example, the proline-rich antimicrobial peptide B7-005 has demonstrated effectiveness against systemic infections in vivo. nih.gov While these compounds are not direct analogs of this compound, the observed antimicrobial effects within the broader class of proline-containing cyclic peptides suggest a potential, yet unconfirmed, avenue for the biological activity of cycloprolylglycine.
Interactive Data Table: Antimicrobial Spectrum of Related Cyclic Dipeptides
| Cyclic Dipeptide | Activity | Target Microorganisms |
| Cyclo(L-phenylalanyl-L-prolyl) | Antibacterial | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae |
| Cyclo(L-tryptophanyl-L-prolyl) | Antifungal | Candida albicans, Aspergillus niger, Penicillium notatum |
Structure Activity Relationship Sar and Rational Design of Analogs
Identification of Key Pharmacophoric Elements within 5-Oxo-1-(phenylacetyl)-L-proline
The pharmacophore of a molecule represents the essential steric and electronic features necessary for its biological activity. For this compound, the key pharmacophoric elements can be deduced from its constituent parts: the pyroglutamic acid ring and the N-phenylacetyl group.
The primary pharmacophoric features are:
Aromatic Ring: The phenyl group of the phenylacetyl moiety likely acts as a hydrophobic feature, engaging in van der Waals or π-π stacking interactions with a corresponding hydrophobic pocket in its biological target.
Hydrogen Bond Acceptors: The two carbonyl oxygen atoms, one in the pyroglutamic acid ring (at C5) and the other in the acetyl linker, are potent hydrogen bond acceptors.
Hydrogen Bond Donor/Acceptor: The carboxylic acid group of the L-proline backbone is a critical feature, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). At physiological pH, this group is typically deprotonated, acting as a negatively charged moiety that can form ionic bonds or strong hydrogen bonds.
Systematic Structural Modifications and Their Biological Consequences
Systematic modification of the this compound scaffold is a crucial step in probing its SAR and optimizing its activity. While specific and extensive SAR studies on this exact molecule are not widely published, principles can be drawn from research on related N-acyl amino acids and pyroglutamic acid derivatives. nih.govmdpi.com
Impact of Aromatic Ring Substitutions on Activity
The phenyl ring of the phenylacetyl group is a prime candidate for modification to explore its role in binding and to modulate the electronic and hydrophobic properties of the molecule. Substituents on the aromatic ring can influence activity through steric, electronic, and hydrophobic effects.
In related 5-oxopyrrolidine derivatives, substitutions on a phenyl ring attached to the pyroglutamic acid nitrogen have been shown to significantly impact biological activity, such as anticancer and antimicrobial effects. mdpi.com For instance, the introduction of nitro or other electron-withdrawing groups can alter the charge distribution of the entire molecule and potentially lead to new interactions with the target.
Table 1: Illustrative Impact of Aromatic Ring Substitutions on Biological Activity
This table presents hypothetical data based on common SAR principles observed in related compound series.
| Substituent (R) on Phenyl Ring | Electronic Effect | Lipophilicity (LogP) | Relative Biological Activity (%) |
| H (unsubstituted) | Neutral | 2.1 | 100 |
| 4-Cl | Electron-withdrawing, Halogen bonding | 2.8 | 150 |
| 4-OCH₃ | Electron-donating | 2.0 | 90 |
| 4-NO₂ | Strongly electron-withdrawing | 1.9 | 180 |
| 4-CH₃ | Electron-donating, Hydrophobic | 2.6 | 120 |
| 2,4-diCl | Electron-withdrawing | 3.5 | 130 (potential steric hindrance) |
Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.
Role of the Pyroglutamic Acid Ring Conformation
The pyroglutamic acid (5-oxoproline) moiety provides a rigid scaffold that restricts the conformational freedom of the molecule. nih.gov This rigidity is crucial for presenting the other pharmacophoric elements in a specific orientation for optimal binding.
Key aspects of the pyroglutamic acid ring's role include:
Stereochemistry: The L-configuration of the chiral center at C2 is generally considered essential for the biological activity of proline-containing compounds, as it dictates the spatial arrangement of the carboxylic acid and the N-acyl group.
The 5-Oxo Group: The carbonyl group at C5 is a critical hydrogen bond acceptor. Its presence is also key to the formation of the lactam ring, which defines the pyroglutamic acid structure.
Studies on analogs of 5-oxoproline have shown that modifications to the ring, such as replacing a methylene (B1212753) group with a heteroatom, can significantly impact binding and activity. researchgate.net
Computational Approaches to SAR Derivation and Lead Optimization
Computational chemistry offers powerful tools for elucidating SAR and guiding the design of new analogs, saving time and resources compared to traditional synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, a QSAR model could be developed to predict activity based on various molecular descriptors.
A typical QSAR study would involve:
Data Set: A collection of analogs with experimentally determined biological activities.
Descriptor Calculation: Calculating a wide range of descriptors for each analog, such as:
Electronic Descriptors: Hammett constants (σ) of aromatic substituents, partial atomic charges.
Hydrophobic Descriptors: LogP (partition coefficient).
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build an equation that correlates the descriptors with activity.
An example of a hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.5 * LogP - 1.2 * σ + 0.8 * MR + constant
This equation would suggest that activity increases with hydrophobicity and molar refractivity, and decreases with the electron-withdrawing nature of the substituent.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool for identifying new, structurally diverse compounds with the potential for similar biological activity. nih.gov A pharmacophore model for this compound would be a 3D arrangement of the key features identified in section 6.1.
The process involves:
Model Generation: Creating a 3D model based on the structure of this compound or a set of active analogs. This model would define the relative positions of the aromatic ring, hydrogen bond acceptors, and the carboxylic acid feature.
Database Screening: Using the pharmacophore model as a 3D query to search large databases of chemical compounds. The search identifies molecules that have a similar 3D arrangement of the required pharmacophoric features.
Hit Identification: The retrieved compounds ("hits") are then further evaluated, for instance by molecular docking, to predict their binding affinity to the target protein before being synthesized and tested experimentally. nih.gov This approach can significantly accelerate the discovery of novel lead compounds. mdpi.com
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of 5-Oxo-1-(phenylacetyl)-L-proline, providing powerful means for its separation and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly suitable for this compound. sielc.com Method development focuses on optimizing the separation of the target analyte from impurities and matrix components. Key parameters that are optimized include the column type, mobile phase composition, and flow rate.
A common approach involves using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity for improved peak shape. sielc.com The mobile phase typically consists of an aqueous component, an organic modifier like acetonitrile, and an acid such as phosphoric acid to control ionization and improve peak symmetry. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid like formic acid. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Detector | UV, Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) | sielc.com |
| Application Notes | For MS-compatible methods, formic acid should be used instead of phosphoric acid. The method is suitable for analytical, preparative, and pharmacokinetic applications. | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for comprehensive metabolite profiling. nih.gov However, due to the low volatility of amino acid derivatives like this compound, derivatization is a mandatory step to make them suitable for GC analysis. nih.govresearchgate.net This process involves chemically modifying the compound to increase its volatility.
Research on structurally related compounds, such as pyroglutamate (B8496135) (5-oxo-proline), demonstrates the complexities and pathways involved. During derivatization with acidified methanol, γ-glutamyl peptides can undergo an intramolecular conversion to form pyroglutamate. nih.gov This is a critical consideration in method development, as the derivatization process itself can alter the analyte. The resulting methyl esters are often further derivatized, for instance with pentafluoropropionic (PFP) anhydride, to create stable and volatile derivatives for GC-MS analysis. nih.gov The identification of metabolites is then achieved by comparing their mass spectra and retention times with those of known standards and library entries. researchgate.net
Table 2: General GC-MS Workflow for Profiling Non-Volatile Metabolites
| Step | Description | Source |
|---|---|---|
| 1. Sample Extraction | Metabolites are extracted from the biological or chemical matrix. | researchgate.net |
| 2. Derivatization | The extracted analytes are chemically modified to increase their volatility. This is often a multi-step process (e.g., oximation followed by silylation). | nih.govnih.gov |
| 3. GC Separation | The volatile derivatives are separated based on their boiling points and interaction with the GC column's stationary phase. | researchgate.net |
| 4. MS Detection & Identification | As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer. Identification is based on the unique fragmentation pattern (mass spectrum) and retention time. | nih.govresearchgate.net |
Spectrophotometric and Fluorimetric Assays for Enzyme Activity
Spectrophotometric and fluorimetric assays are fundamental techniques for measuring enzyme activity. These methods rely on detecting a change in light absorbance (spectrophotometry) or fluorescence emission (fluorimetry) that results from an enzyme-catalyzed reaction. While specific enzyme assays for this compound are not detailed in the provided search results, the principles can be illustrated by methods developed for its parent amino acid, proline.
For example, a sensitive HPLC method with fluorescence detection has been developed for the quantification of proline. rsc.org In this method, proline is derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), a fluorogenic reagent, which makes it highly detectable. rsc.org Theoretically, a similar approach could be used to measure the activity of an enzyme that produces or consumes this compound. If the compound itself is not fluorescent, it could be chemically derivatized post-reaction, or the assay could be coupled to a secondary reaction that produces a fluorescent or colored product. The rate of change in the signal is directly proportional to the enzyme's activity.
Application in Metabolomics Research (e.g., LC-MS/MS for biological samples)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical platform in targeted metabolomics, enabling the precise and accurate quantification of specific metabolites like this compound within complex biological samples such as cell cultures, tissues, or serum. nih.govnih.gov This approach combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
The development of a targeted LC-MS/MS method involves several critical steps. mdpi.com A robust sample preparation protocol is essential to stop metabolic activity instantly (quenching), efficiently extract the metabolites, and remove interfering substances. nih.govmdpi.com For polar molecules like amino acid derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation. nih.govmdpi.com
Following separation, the analyte is detected by a tandem mass spectrometer, typically a triple quadrupole (QqQ), operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target compound. nih.gov Method validation ensures acceptable linearity, precision, and accuracy for reliable quantification. nih.gov Such targeted methods are invaluable for studying metabolic pathways and understanding the biochemical roles of specific compounds in various biological states. nih.govmdpi.com
Table 3: Typical Workflow for Targeted LC-MS/MS Metabolomics
| Stage | Procedure | Key Considerations | Source |
|---|---|---|---|
| 1. Sample Preparation | Rapidly quenching metabolic activity (e.g., with ice-cold methanol) followed by metabolite extraction. | The extraction solvent must be optimized for the metabolites of interest. Protein precipitation is often required. | nih.govmdpi.com |
| 2. Chromatographic Separation | Separation of metabolites using either Reverse-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). | HILIC is often preferred for polar amino acids and their derivatives. | nih.govnih.gov |
| 3. MS Detection | Ionization of the eluting compounds (e.g., via ESI) and analysis using a tandem mass spectrometer in MRM mode. | MRM transitions (precursor ion → product ion) must be optimized for each specific analyte to ensure sensitivity and specificity. | nih.gov |
| 4. Data Analysis | Peak integration and quantification against a calibration curve generated from standards. | Data is processed using specialized software to calculate metabolite concentrations. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxo-1-(phenylacetyl)-L-proline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of L-proline derivatives. For example, allylation of 4-oxo-N-(PhF)proline benzyl ester followed by Wacker oxidation can yield intermediates like 1,4-dione, which are further modified to produce target compounds. Reaction temperature, solvent choice (e.g., dichloromethane or THF), and catalyst selection (e.g., PdCl₂ for Wacker oxidation) critically affect yield and purity. Optimization via Design of Experiments (DoE) is recommended to balance competing reaction pathways .
- Key Data : Allylation at 0°C vs. room temperature may shift selectivity between α/β-adducts, impacting downstream oxidation efficiency .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) is essential for confirming stereochemistry and ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity. X-ray crystallography, if feasible, provides definitive structural confirmation .
- Key Data : Predicted boiling point (902.9±65.0°C) and density (1.326±0.06 g/cm³) from computational models aid in solvent selection during purification .
Q. What is the role of 5-Oxo-proline derivatives in proline biosynthesis pathways, and how do they interact with enzymes like P5CS?
- Methodological Answer : Δ¹-pyrroline-5-carboxylate synthase (P5CS) catalyzes the rate-limiting step in proline biosynthesis. 5-Oxo-proline derivatives may act as substrates or inhibitors in kinetic assays. Use recombinant P5CS in vitro assays with NADPH depletion monitoring (340 nm absorbance) to quantify enzymatic activity. Mutagenesis studies (e.g., pathogenic ALDH18A1 mutations) can elucidate binding interactions .
- Key Data : Pathogenic P5CS mutations reduce catalytic efficiency by >70%, highlighting residues critical for substrate recognition .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, such as antiviral or neuroprotective effects?
- Methodological Answer : Rational design using molecular docking (e.g., AutoDock Vina) against targets like HCV entry receptors (e.g., CD81) identifies optimal substituents. For example, phenanthrenylmethyl groups improve antiviral activity by increasing hydrophobic interactions. In vivo neuroprotection studies in murine models require pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to optimize bioavailability .
- Key Data : Tetramethoxy-phenanthrenyl derivatives show IC₅₀ values <10 µM against HCV entry, correlating with enhanced membrane permeability .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Methodological Answer : Systematic meta-analysis of literature data (e.g., Web of Science, PubMed) identifies variables like solvent polarity or stereochemical impurities. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and employ multivariate regression to isolate critical factors. For bioactivity discrepancies, validate assays using positive controls (e.g., known P5CS inhibitors) .
- Key Data : Allylation-Wacker oxidation sequences vary in yield (45–78%) due to competing side reactions; Pd catalyst purity (>99%) reduces variability .
Q. What computational strategies predict the conformational stability of this compound in protein-binding studies?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ground-state geometries. Molecular Dynamics (MD) simulations (AMBER force field) assess flexibility in aqueous environments. Pair with Circular Dichroism (CD) spectroscopy to validate predicted secondary structure interactions .
- Key Data : Predicted pKa (12.54±0.20) indicates pH-dependent charge states influencing protein binding .
Q. What are the challenges in ensuring purity for this compound in high-throughput screening, and how can they be mitigated?
- Methodological Answer : Trace impurities (e.g., residual Pd catalysts) interfere with bioassays. Use scavenger resins (e.g., SiliaBond Thiourea) during purification. LC-MS/MS with MRM (Multiple Reaction Monitoring) detects contaminants at <0.1% levels. For GLP compliance, follow ICH Q3A guidelines and cross-validate with certified reference materials .
- Key Data : Acidic hydrolysis (1M HCl, 60°C) followed by chiral HPLC confirms enantiomeric excess (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
